Sucrose heptasulfate potassium salt

Overview

Description

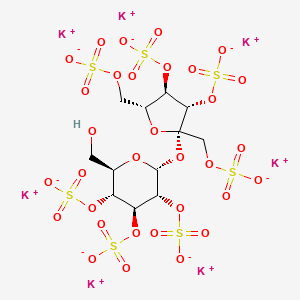

Sucrose heptasulfate potassium salt (CAS 386229-69-2) is a synthetic polysaccharide derivative of sucrose modified with seven sulfate groups. Its molecular formula is C₁₂H₁₅K₇O₃₂S₇, with a molecular weight of 1,169.37 g/mol . It serves as a critical reference standard for sucralfate, a drug used to treat gastrointestinal ulcers . The compound is utilized in research to study polysaccharide-mediated biological processes, including cell growth, differentiation, and gene expression regulation . It is commercially available in quantities ranging from 25 mg to 250 mg, with prices scaling from $306 to $2,040 .

Preparation Methods

Continuous Flow Synthesis Using Microchannel Reactors

Methodology Overview

This method, detailed in CN117510556A , employs a microchannel reactor to enhance reaction efficiency and safety. Key steps include:

-

Feed Preparation :

-

Feed Liquid A : Micronized sucrose (200 mesh) dissolved in n-hexane (0.2 g/mL) with 0.2% triethylbenzyl ammonium chloride as a phase transfer catalyst.

-

Feed Liquid B : Pyridine sulfur trioxide (SO₃·Py) dissolved in n-hexane (0.2 g/mL).

-

-

Reaction Conditions :

-

Residence Time : 3–10 minutes at 120°C under 4 bar pressure.

-

Mass Ratio : Sucrose to SO₃·Py = 1:3.92–4.64.

-

-

Post-Reaction Processing :

-

Extraction with 30% KOH to pH 9.5–10.0.

-

Decolorization using activated carbon (0.2 wt%) at 60°C.

-

Ultrafiltration (5 kDa cutoff) and crystallization at 10°C.

-

Performance Data

| Parameter | Example 1 | Example 2 | Example 3 | Example 6 |

|---|---|---|---|---|

| Reactor Volume (L) | 10 | 0.1 | 0.1 | 0.1 |

| Residence Time (min) | 3 | 10 | 5 | 3 |

| Yield (g) | 275 | 278 | 277 | 274 |

| Purity (%) | >99 | >99 | >99 | >99 |

Advantages :

-

Safety : Closed-system reactors minimize operator exposure to toxic reagents .

-

Efficiency : Short residence time (3–10 min) reduces side reactions, improving yield by 15–20% compared to batch processes .

Limitations :

-

Solvent selection critically impacts purity. Acetone (Comparative Example 1) reduced yield to 68% due to undesired byproducts .

Sulfation of 2-O-Sucrose Fatty Acid Esters

Methodology Overview

CN115974938A describes a stepwise sulfation approach using 2-O-sucrose fatty acid esters (e.g., 2-O-sucrose laurate) as intermediates:

-

Sulfation :

-

React 2-O-sucrose laurate with SO₃·triethylamine complex (1:4 mass ratio) in 2-methylpyridine at 65°C for 3 hours.

-

-

Hydrolysis :

-

Hydrolyze the sulfated intermediate with 20% KOH at room temperature for 2 hours.

-

-

Purification :

-

Crystallization from water/ethanol (1:1) at 5°C.

-

Performance Data

| Step | Conditions | Outcome |

|---|---|---|

| Sulfation | 65°C, 3 h, N₂ atmosphere | 97% conversion to heptasulfate |

| Hydrolysis | 20% KOH, 2 h, RT | Complete deprotection of laurate |

| Crystallization | Ethanol/water, 5°C | 33% yield, 97% purity |

Advantages :

-

Selectivity : The 2-O-fatty acid ester acts as a protecting group, directing sulfation to remaining hydroxyl sites .

-

Scalability : Suitable for multi-kilogram batches with consistent purity (>95%) .

Limitations :

Comparative Analysis of Key Parameters

Solvent and Catalyst Impact

Purification Techniques

-

Microchannel Method : Ultrafiltration (5 kDa) removes unreacted sucrose and low-MW impurities, achieving >99% purity .

-

Ester Sulfation Method : Ethanol-water crystallization eliminates residual fatty acid esters, though it sacrifices yield (33%) .

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| SO₃·Py | 220–250 |

| 2-O-Sucrose laurate | 1,200–1,500 |

| n-Hexane | 3–5 |

| Triethylamine | 80–100 |

The microchannel method is more cost-effective due to lower catalyst and solvent consumption .

Emerging Innovations

Solvent-Free Sulfation

Pilot studies using molten SO₃ at 50°C show promise for eliminating organic solvents, though product discoloration remains a challenge.

Enzymatic Sulfation

Aspergillus sulfotransferases have been explored for regioselective sulfation, but yields are currently limited to <10%.

Chemical Reactions Analysis

Types of Reactions

Sucrose heptasulfate potassium salt can undergo various chemical reactions, including:

Oxidation: The sulfate groups can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to its original sucrose form by removing the sulfate groups.

Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used to replace the sulfate groups under acidic or basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of sucrose heptasulfate.

Reduction: Sucrose and potassium sulfate.

Substitution: Substituted sucrose derivatives depending on the nucleophile used.

Scientific Research Applications

Sucrose heptasulfate potassium salt is widely used in scientific research due to its ability to regulate polysaccharide concentration in aqueous solutions. Some of its applications include:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Investigates the impact of polysaccharides on cellular processes such as growth, differentiation, and gene expression.

Medicine: Serves as a reference standard for the drug sucralfate, which is used to treat ulcers.

Industry: Employed as a catalyst and intermediate in various industrial processes

Mechanism of Action

The mechanism of action of sucrose heptasulfate potassium salt involves its ability to stabilize metal cations and regulate polysaccharide concentration in solutions. This regulation impacts various biological processes, including cellular growth, differentiation, and gene expression. The compound interacts with molecular targets such as enzymes and receptors, influencing their activity and pathways involved in cellular functions .

Comparison with Similar Compounds

Sucrose Octasulfate Potassium Salt (SOS)

- Structural Differences : SOS (CAS 73264-44-5) contains eight sulfate groups compared to seven in the heptasulfate derivative. Its molecular formula is C₁₂H₁₄K₈O₃₅S₈ , with a higher molecular weight (1,287.5 g/mol ) .

- Applications : SOS is the active component of sucralfate , functioning as a gastrointestinal protectant by binding to ulcer sites, inhibiting pepsin, and neutralizing gastric acid . It also inhibits thrombin (IC₅₀ = 4.5 µM) and fibroblast growth factor-2 (FGF-2), demonstrating antitumor activity in preclinical models .

- Purity and Stability: SOS is typically ≥95% pure and stored at -20°C. Its aqueous solutions degrade within 24 hours, limiting long-term storage .

- Impurity Profile : During SOS synthesis, heptasulfate derivatives (HS1, HS2, HS3) emerge as impurities, necessitating rigorous purification. HS1 and HS3 are reduced by 55–60% and 45–50%, respectively, while HS2 is eliminated entirely .

Sucrose Hexasulfate Potassium Salt

- Structural Differences : This derivative (CAS 386229-70-5) has six sulfate groups , with a lower molecular weight than the heptasulfate .

- Adsorption Behavior : Studies on sulfated sugars show that adsorption on ion-exchange resins depends on sulfation degree. Glucose > fructose > sucrose adsorption is observed, with K⁺ gel-type resins favoring fructose . While direct data for hexa-/hepta-/octasulfates are lacking, the heptasulfate’s intermediate sulfation likely positions it between hexa- and octasulfates in adsorption affinity.

Sucrose Octasulfate Triethylammonium Salt (TASOS)

- Synthesis : TASOS is synthesized from SOS sodium/potassium salts via ion exchange. However, aqueous processing generates heptasulfate impurities, complicating production .

- Pharmaceutical Relevance : TASOS is used in liposomal formulations, where heptasulfate impurities must be minimized to ensure efficacy and safety .

Key Comparative Data

| Property | Sucrose Heptasulfate Potassium Salt | Sucrose Octasulfate Potassium Salt | Sucrose Hexasulfate Potassium Salt |

|---|---|---|---|

| CAS Number | 386229-69-2 | 73264-44-5 | 386229-70-5 |

Biological Activity

Sucrose heptasulfate potassium salt, with the CAS number 386229-69-2, is a sulfated oligosaccharide derived from sucrose. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H15O32S7K

- Molecular Weight : 1169.37 g/mol

- Purity : Available in various purities (>95% and 80%) depending on the supplier .

This compound exhibits several biological activities primarily attributed to its structure as a sulfated polysaccharide. Its mechanisms of action include:

- Cytoprotective Effects : It acts as a cytoprotective agent by forming a protective barrier on the gastric mucosa, which helps in the treatment of ulcers and gastroesophageal reflux disease (GERD) .

- Anticoagulant Properties : Similar to other sulfated polysaccharides, it may exhibit anticoagulant activity by inhibiting thrombin and factor Xa, thus preventing clot formation .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, potentially benefiting conditions characterized by excessive inflammation .

Therapeutic Applications

This compound is primarily utilized in the following therapeutic contexts:

- Treatment of Duodenal Ulcers : Its cytoprotective properties make it effective in treating duodenal ulcers by promoting healing and preventing further damage .

- Management of GERD : The compound helps in reducing acid reflux symptoms by protecting the esophageal lining from gastric acid .

- Stress Ulcers : It is used in critical care settings to prevent stress-induced mucosal disease .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in clinical settings:

- Clinical Efficacy in Ulcer Treatment :

- Gastroprotective Mechanisms :

- Anticoagulant Activity Assessment :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of sucrose heptasulfate potassium salt?

- Methodological Answer: Utilize a combination of analytical techniques such as HPLC for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and HNMR to verify sulfation patterns and structural integrity . Cross-reference the observed molecular weight (e.g., 1169.34 g/mol) with theoretical values to validate synthesis success . For impurity profiling, compare chromatographic retention times against certified reference standards .

Q. What are the recommended storage conditions and handling precautions for this compound?

- Methodological Answer: Store at -20°C in tightly sealed, light-resistant containers to prevent hydrolysis or degradation . Handle using PPE (gloves, goggles) to avoid skin/eye irritation, and avoid exposure to strong acids, bases, or oxidizers due to its ionic reactivity . Prepare solutions fresh when possible, as sulfated sugars may degrade in aqueous environments over time .

Q. How should solubility challenges be addressed during experimental design?

- Methodological Answer: Pre-test solubility in buffered solutions (e.g., Hepes-buffered saline ) at physiological pH (7.4) to mimic biological conditions . For low solubility, consider sonication, controlled heating (<240°C to avoid decomposition ), or co-solvents like DMSO, ensuring compatibility with downstream assays .

Advanced Research Questions

Q. What protocols optimize the synthesis of this compound to maximize yield and sulfation efficiency?

- Methodological Answer: Synthesize via sulfuric acid treatment of sucrose followed by neutralization with potassium carbonate . Monitor reaction temperature (≤80°C) to prevent oversulfonation or charring. Use titrimetric water content analysis post-synthesis to ensure anhydrous conditions, as residual moisture may alter stoichiometry . Validate sulfation degree via ion-exchange chromatography or elemental sulfur analysis .

Q. How can researchers assess batch-to-batch variability and impurity profiles in this compound?

- Methodological Answer: Implement QC criteria aligned with pharmacopeial standards:

- Related substances: Limit sucrose heptasulfate to ≤0.10% using reverse-phase HPLC with UV detection at 210 nm .

- Residual solvents: Quantify methanol, acetonitrile, and pyridine via gas chromatography (GC) to meet thresholds (e.g., ≤0.3% methanol) .

- Heavy metals: Perform atomic absorption spectroscopy (AAS) to ensure ≤5 ppm contamination .

Q. What experimental approaches resolve discrepancies in reported molecular weights or structural data for this compound?

- Repeating elemental analysis (C, H, S, K) to confirm empirical formula (C₁₂H₁₅K₇O₃₂S₇) .

- Conducting high-resolution MS to distinguish between anhydrous and hydrated forms .

- Cross-validating data with X-ray crystallography or FT-IR spectroscopy to confirm sulfation sites and counterion binding .

Q. How does this compound interact with metal ions in catalytic or biochemical systems?

- Methodological Answer: Design titration experiments using UV-Vis spectroscopy or isothermal titration calorimetry (ITC) to study binding affinity with transition metals (e.g., Fe³⁺, Al³⁺). Precipitate complexes at varying pH levels to assess stability . For catalytic applications, evaluate reaction kinetics (e.g., ester hydrolysis) in the presence of sulfated sucrose-metal complexes .

Q. What strategies ensure stability of this compound in long-term pharmacological studies?

- Methodological Answer: Conduct accelerated stability studies under ICH guidelines:

Properties

IUPAC Name |

heptapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O32S7.7K/c13-1-4-6(40-47(20,21)22)8(42-49(26,27)28)9(43-50(29,30)31)11(37-4)39-12(3-36-46(17,18)19)10(44-51(32,33)34)7(41-48(23,24)25)5(38-12)2-35-45(14,15)16;;;;;;;/h4-11,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;;;;/q;7*+1/p-7/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;/m1......./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRADSVFOARSADG-DCGPNBBASA-G | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15K7O32S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1169.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.